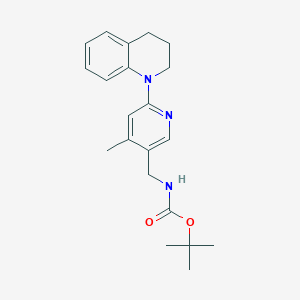

tert-Butyl ((6-(3,4-dihydroquinolin-1(2H)-yl)-4-methylpyridin-3-yl)methyl)carbamate

Description

tert-Butyl ((6-(3,4-dihydroquinolin-1(2H)-yl)-4-methylpyridin-3-yl)methyl)carbamate is a carbamate-protected pyridine derivative featuring a 3,4-dihydroquinoline moiety. The compound’s structure combines a pyridine ring substituted at the 4-position with a methyl group and at the 6-position with a bicyclic 3,4-dihydroquinolinyl group. The carbamate group (-NHCOO-tert-butyl) at the pyridinylmethyl position serves as a protective group for amines, commonly employed in medicinal chemistry to modulate solubility, stability, or bioavailability during synthesis .

Properties

Molecular Formula |

C21H27N3O2 |

|---|---|

Molecular Weight |

353.5 g/mol |

IUPAC Name |

tert-butyl N-[[6-(3,4-dihydro-2H-quinolin-1-yl)-4-methylpyridin-3-yl]methyl]carbamate |

InChI |

InChI=1S/C21H27N3O2/c1-15-12-19(24-11-7-9-16-8-5-6-10-18(16)24)22-13-17(15)14-23-20(25)26-21(2,3)4/h5-6,8,10,12-13H,7,9,11,14H2,1-4H3,(H,23,25) |

InChI Key |

DSBAMHAJPRGJEY-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC(=NC=C1CNC(=O)OC(C)(C)C)N2CCCC3=CC=CC=C32 |

Origin of Product |

United States |

Preparation Methods

The synthesis of tert-Butyl ((6-(3,4-dihydroquinolin-1(2H)-yl)-4-methylpyridin-3-yl)methyl)carbamate typically involves multiple steps. One common synthetic route includes the following steps:

Formation of the dihydroquinoline moiety: This can be achieved through the reduction of quinoline derivatives using suitable reducing agents.

Introduction of the pyridine ring: This step involves the coupling of the dihydroquinoline intermediate with a pyridine derivative under appropriate conditions.

Carbamate formation: The final step involves the reaction of the intermediate with tert-butyl chloroformate to form the carbamate group.

Industrial production methods may involve optimization of these steps to improve yield and scalability.

Chemical Reactions Analysis

tert-Butyl ((6-(3,4-dihydroquinolin-1(2H)-yl)-4-methylpyridin-3-yl)methyl)carbamate can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding oxidized products.

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

Substitution: The compound can undergo substitution reactions, particularly at the pyridine ring, using reagents like halogens or alkylating agents.

Common reagents and conditions used in these reactions include solvents like dichloromethane, catalysts like palladium, and reaction temperatures ranging from room temperature to reflux conditions. Major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

tert-Butyl ((6-(3,4-dihydroquinolin-1(2H)-yl)-4-methylpyridin-3-yl)methyl)carbamate has several scientific research applications:

Medicinal Chemistry: The compound is studied for its potential as a pharmacophore in the development of new drugs. It may exhibit biological activities such as antimicrobial, antiviral, or anticancer properties.

Agrochemicals: The compound can be used as a lead structure for the development of new pesticides or herbicides.

Material Science: It may be used in the synthesis of novel materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of tert-Butyl ((6-(3,4-dihydroquinolin-1(2H)-yl)-4-methylpyridin-3-yl)methyl)carbamate involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound may exert its effects by binding to these targets and modulating their activity, leading to downstream effects on cellular pathways.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following analysis compares tert-Butyl ((6-(3,4-dihydroquinolin-1(2H)-yl)-4-methylpyridin-3-yl)methyl)carbamate with structurally related tert-butyl carbamate derivatives, focusing on molecular features, physicochemical properties, and functional implications.

Table 1: Structural and Physicochemical Comparison

Key Structural and Functional Differences

Core Heterocycle and Substituents The target compound’s pyridine core with a 3,4-dihydroquinoline substituent distinguishes it from pyrimidine (e.g., ) or simpler pyridine derivatives (e.g., ). The dihydroquinoline moiety introduces a bicyclic system, likely enhancing aromatic stacking interactions in biological targets compared to monocyclic analogs . Halogenated derivatives (e.g., bromo/chloro in ) exhibit higher reactivity for cross-coupling reactions, whereas the target compound’s dihydroquinoline group may favor binding to hydrophobic pockets in proteins.

The chromenone-containing compound (MW 615.7) highlights how fused ring systems (e.g., chromenone) significantly increase molecular weight and melting point (163–166°C), suggesting that the target compound’s dihydroquinoline may similarly elevate thermal stability.

Biological Implications Fluorine in and enhances electronegativity and bioavailability, whereas the target compound lacks halogens but may leverage its dihydroquinoline group for selective kinase inhibition, akin to quinoline-based drugs (e.g., crizotinib). The pyrrolidine derivative (MW 202.25) is smaller and more polar, favoring solubility in aqueous environments, contrasting with the target compound’s likely preference for lipid-rich tissues.

Biological Activity

tert-Butyl ((6-(3,4-dihydroquinolin-1(2H)-yl)-4-methylpyridin-3-yl)methyl)carbamate is a synthetic organic compound that has garnered attention in medicinal chemistry due to its structural complexity and potential biological activities. This compound features a tert-butyl group, a carbamate functional group, and a pyridine derivative, which together may enhance its pharmacological properties.

Chemical Structure and Properties

The molecular formula of this compound is represented as . The structure includes:

- tert-butyl group : Enhances lipophilicity and stability.

- Carbamate group : Known for participating in various chemical reactions and biological interactions.

- Pyridine and quinoline moieties : Often associated with diverse biological activities.

Biological Activity

Research indicates that compounds containing quinoline and pyridine structures exhibit a range of biological activities, including:

- Antimicrobial Activity : Compounds similar to this compound have shown significant antimicrobial properties against various pathogens.

- Anticancer Properties : Some studies suggest that derivatives of quinoline can inhibit cancer cell proliferation through multiple mechanisms, including apoptosis induction.

- Antiviral Activity : The compound may possess antiviral properties, particularly against HIV, as indicated by structural analogs that have demonstrated efficacy in inhibiting viral replication.

The precise mechanism of action for this compound is not fully elucidated; however, it is believed to involve:

- Binding to Biological Targets : The compound may interact with specific enzymes or receptors, influencing cellular pathways.

- Modulation of Signaling Pathways : It could potentially alter signaling pathways involved in cell growth and apoptosis.

Case Studies and Research Findings

Several studies have explored the biological activity of related compounds:

- Study on Quinoline Derivatives : A study published in the Journal of Medicinal Chemistry demonstrated that certain quinoline derivatives exhibited low nanomolar activity against HIV by functioning as CXCR4 antagonists .

- Anticancer Activity Assessment : Research indicated that pyridine-containing compounds could inhibit the growth of various cancer cell lines through mechanisms such as cell cycle arrest and apoptosis.

- Antimicrobial Efficacy : A comparative study found that compounds with similar structural motifs to this compound showed significant antimicrobial activity against Gram-positive and Gram-negative bacteria .

Data Table: Comparison of Related Compounds

| Compound Name | Structure Features | Biological Activity |

|---|---|---|

| 6-Methoxyquinoline | Contains methoxy group instead of tert-butyl | Antimicrobial, anticancer |

| 4-Methylpyridine | Lacks quinoline structure but shares a pyridine ring | Solvent and synthesis applications |

| Tert-butyl carbamate | Similar carbamate structure without quinoline moiety | Used in organic synthesis |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.